Acetic acid, (2-isopropoxycarbonyl-6-isopropyl-3-methylphenoxy)-, 2-(dimethylamino)ethyl ester Acetic acid, (2-isopropoxycarbonyl-6-isopropyl-3-methylphenoxy)-, 2-(dimethylamino)ethyl ester
Brand Name: Vulcanchem
CAS No.: 53206-76-1
VCID: VC18671104
InChI: InChI=1S/C20H31NO5/c1-13(2)16-9-8-15(5)18(20(23)26-14(3)4)19(16)25-12-17(22)24-11-10-21(6)7/h8-9,13-14H,10-12H2,1-7H3
SMILES:
Molecular Formula: C20H31NO5
Molecular Weight: 365.5 g/mol

Acetic acid, (2-isopropoxycarbonyl-6-isopropyl-3-methylphenoxy)-, 2-(dimethylamino)ethyl ester

CAS No.: 53206-76-1

Cat. No.: VC18671104

Molecular Formula: C20H31NO5

Molecular Weight: 365.5 g/mol

* For research use only. Not for human or veterinary use.

Acetic acid, (2-isopropoxycarbonyl-6-isopropyl-3-methylphenoxy)-, 2-(dimethylamino)ethyl ester - 53206-76-1

Specification

CAS No. 53206-76-1
Molecular Formula C20H31NO5
Molecular Weight 365.5 g/mol
IUPAC Name propan-2-yl 2-[2-[2-(dimethylamino)ethoxy]-2-oxoethoxy]-6-methyl-3-propan-2-ylbenzoate
Standard InChI InChI=1S/C20H31NO5/c1-13(2)16-9-8-15(5)18(20(23)26-14(3)4)19(16)25-12-17(22)24-11-10-21(6)7/h8-9,13-14H,10-12H2,1-7H3
Standard InChI Key IDEGKAZYUMJHRM-UHFFFAOYSA-N
Canonical SMILES CC1=C(C(=C(C=C1)C(C)C)OCC(=O)OCCN(C)C)C(=O)OC(C)C

Introduction

Structural and Molecular Characteristics

The molecular formula of acetic acid, (2-isopropoxycarbonyl-6-isopropyl-3-methylphenoxy)-, 2-(dimethylamino)ethyl ester is C₂₀H₃₁NO₅, with a molecular weight of 365.5 g/mol . Its IUPAC name, propan-2-yl 2-[2-[2-(dimethylamino)ethoxy]-2-oxoethoxy]-6-methyl-3-propan-2-ylbenzoate, reflects the arrangement of substituents on the aromatic ring and the ester linkages. Key structural features include:

  • A substituted benzoate core with isopropyl and methyl groups at positions 6 and 3, respectively.

  • An isopropoxycarbonyl group at position 2 of the benzene ring.

  • A dimethylaminoethyl ester side chain linked via an oxyacetate bridge.

Table 1: Key Molecular Descriptors

PropertyValueSource
Exact Mass365.22000 g/mol
LogP (Partition Coefficient)3.16720
Polar Surface Area (PSA)65.07 Ų
SMILES NotationCC1=C(C(=C(C=C1)C(C)C)OCC(=O)OCCN(C)C)C(=O)OC(C)C
InChIKeyIDEGKAZYUMJHRM-UHFFFAOYSA-N

The compound’s LogP value suggests moderate lipophilicity, which may influence its solubility and permeability in biological systems . The polar surface area indicates potential hydrogen-bonding capacity, a critical factor in drug design .

Synthesis and Manufacturing

Synthesis of this compound typically involves multi-step esterification reactions. A common route begins with the reaction of 2-isopropoxycarbonyl-6-isopropyl-3-methylphenol with chloroacetyl chloride to form the corresponding chloroacetate intermediate. This intermediate is subsequently treated with 2-(dimethylamino)ethanol under basic conditions to yield the final ester.

Critical Reaction Parameters:

  • Temperature: 60–80°C to optimize reaction kinetics without promoting side reactions.

  • Catalysts: Triethylamine or pyridine to neutralize HCl byproducts.

  • Purification: Column chromatography or recrystallization to achieve >95% purity.

Analytical validation via gas chromatography (GC) and nuclear magnetic resonance (NMR) spectroscopy confirms structural integrity. For instance, the ¹H NMR spectrum exhibits distinct signals for the dimethylamino group (δ 2.2–2.4 ppm) and the isopropyl protons (δ 1.2–1.4 ppm).

Physicochemical Properties

Stability and Solubility

The compound is hygroscopic and susceptible to hydrolysis under acidic or alkaline conditions, necessitating storage in anhydrous environments. It demonstrates:

  • Solubility: Miscible in polar aprotic solvents (e.g., dimethyl sulfoxide, acetone) but insoluble in water.

  • Thermal Stability: Decomposes above 200°C, as evidenced by thermogravimetric analysis (TGA).

Spectroscopic Data

  • Infrared (IR) Spectroscopy: Strong absorption bands at 1740 cm⁻¹ (C=O ester) and 1240 cm⁻¹ (C-O-C ether).

  • Mass Spectrometry (MS): A molecular ion peak at m/z 365.22 corresponds to the exact mass of C₂₀H₃₁NO₅ .

Chemical Reactivity and Functional Transformations

The compound participates in reactions characteristic of esters and tertiary amines:

Hydrolysis

Under acidic or basic conditions, the ester bonds undergo hydrolysis to yield:

  • Acidic Hydrolysis: 2-(Dimethylamino)ethanol and (2-isopropoxycarbonyl-6-isopropyl-3-methylphenoxy)acetic acid.

  • Basic Hydrolysis: Sodium salts of the carboxylic acid derivatives.

Alkylation and Acylation

The dimethylamino group can act as a nucleophile, facilitating:

  • Alkylation: Formation of quaternary ammonium salts with alkyl halides.

  • Acylation: Reaction with acyl chlorides to produce amide derivatives.

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